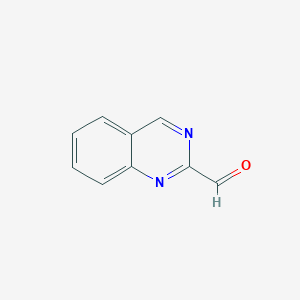

Quinazoline-2-carbaldehyde

説明

Quinazoline-2-carbaldehyde is a derivative of quinazoline, a class of nitrogen-containing heterocyclic compounds . It is also known as 2-quinazolinecarbaldehyde .

Synthesis Analysis

Quinazolines can be synthesized through various methods. One such method involves the transition-metal-catalyzed reactions, which have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . Another method involves the copper-catalyzed oxidative coupling reaction between Csp2–H of quinazoline 3-oxide and Csp2–H of formamides .Molecular Structure Analysis

The molecular structure of quinazoline-2-carbaldehyde is based on the quinazoline scaffold, which is a six-membered heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 . The quinazoline system may contain an oxo group (=O) at C-2 to form the carbonyl group (C=O), named quinazoline-2(1H)-one (2-quinazolinone) .Chemical Reactions Analysis

Quinazolines are known for their broad-spectrum of pharmacological activities. Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity .Physical And Chemical Properties Analysis

Quinazoline-2-carbaldehyde is a powder with a molecular weight of 158.16 . It is stable under recommended storage conditions .科学的研究の応用

- Quinazoline-2-carbaldehyde (QAD) has been investigated as a dye photosensitizer in semiconductor-assisted photocatalysis. By anchoring QAD molecules onto the surface of titanium dioxide (TiO2) nanoparticles, researchers achieved enhanced visible light absorption and improved charge separation. This approach is crucial for wastewater treatment, where QAD/TiO2 samples exhibited a 3-fold enhancement in the photodegradation of Rhodamine B dye compared to bare TiO2 .

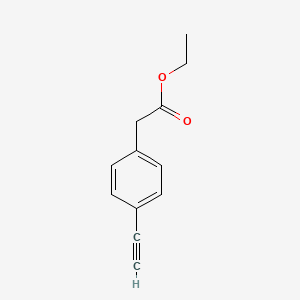

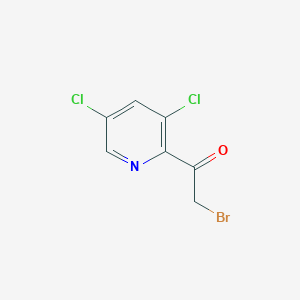

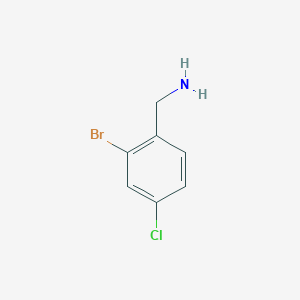

- Halogenated quinazolinones and quinazolines serve as versatile synthetic intermediates. They participate in metal-catalyzed carbon–carbon bond formation reactions, including Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions. These reactions allow the construction of novel polysubstituted quinazoline derivatives, which find applications in drug discovery and materials science .

- Quinazoline-2-carbaldehyde derivatives have shown promising anticancer activity. Researchers have explored their potential as kinase inhibitors, targeting specific signaling pathways involved in cancer cell proliferation. These compounds hold potential for developing targeted therapies against various cancers .

- Some quinazoline derivatives exhibit neuroprotective effects. Researchers have investigated their ability to modulate neurotransmitter receptors, oxidative stress, and neuroinflammation. These compounds may offer therapeutic strategies for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

- Quinazoline-2-carbaldehyde derivatives have demonstrated antimicrobial activity against bacteria, fungi, and parasites. Their unique chemical scaffold allows for structural modifications to enhance efficacy. These compounds could contribute to combating infectious diseases and drug-resistant pathogens .

- Researchers have functionalized quinazoline-2-carbaldehyde derivatives to create fluorescent probes. These probes can selectively bind to specific biomolecules or cellular structures, enabling imaging and diagnostics. Their use extends to cellular tracking, drug delivery, and understanding biological processes .

Photocatalysis and Water Treatment

Metal-Catalyzed Cross-Coupling Reactions

Anticancer Agents

Neurological Disorders and Neuroprotection

Antimicrobial Agents

Fluorescent Probes and Imaging Agents

作用機序

Target of Action

Quinazoline-2-carbaldehyde, like other quinazoline derivatives, is known to interact with various targets. Quinazoline derivatives have been reported to inhibit chromatin-associated proteins in histones . They are also known to inhibit histone methyltransferase (G9a) and G9a-like protein (GLP) .

Mode of Action

Quinazoline derivatives are known to work by different mechanisms on various molecular targets . For instance, some quinazoline derivatives inhibit an extra-terminal bromodomain motif (BET) and are in clinical trials as potential treatments for different chronic diseases .

Biochemical Pathways

For example, they have been reported to inhibit chromatin-associated proteins in histones, which can lead to changes in gene expression .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a drug can significantly impact its bioavailability and efficacy .

Result of Action

Quinazoline derivatives are known to have a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects .

特性

IUPAC Name |

quinazoline-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-6-9-10-5-7-3-1-2-4-8(7)11-9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYRXCXJFKZQBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=N2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinazoline-2-carbaldehyde | |

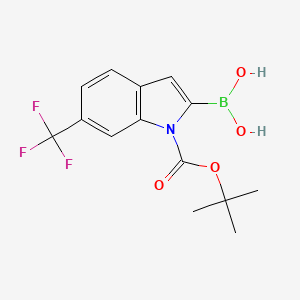

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

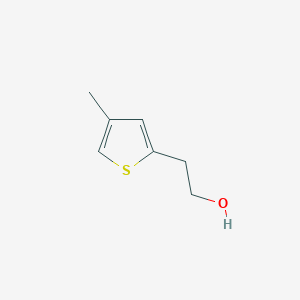

![7-(Bromomethyl)thieno[3,2-D]pyrimidine](/img/structure/B3194868.png)

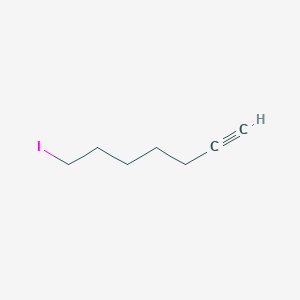

![Ethanamine, N,N-diethyl-2-[(5-iodo-2-pyridinyl)oxy]-](/img/structure/B3194875.png)

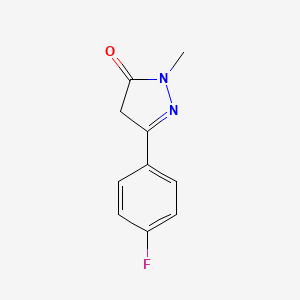

![Carbamic acid, [(2Z)-4-hydroxy-2-butenyl]-, 9H-fluoren-9-ylmethyl ester](/img/structure/B3194904.png)

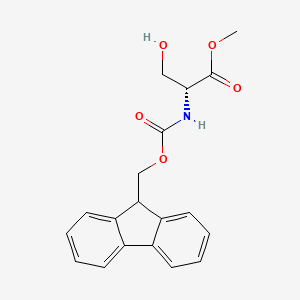

![N-(4-(6-((2-morpholinoethyl)carbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yloxy)-3-fluorophenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B3194961.png)